N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine
Description
N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine is a complex organic compound that features a unique structure combining furan, phenyl, and pyrazolyl groups
Properties
IUPAC Name |
N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-17-13-14-24(28-17)22-12-8-7-9-20(22)15-25-18(2)23-16-26-27(19(23)3)21-10-5-4-6-11-21/h4-14,16,18,25H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDBGGNDSNPHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC=C2CNC(C)C3=C(N(N=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling through a series of reactions such as alkylation, acylation, and condensation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine: shares similarities with other compounds containing furan, phenyl, and pyrazole groups.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
